2-(4-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
CAS No.:
Cat. No.: VC15818974
Molecular Formula: C13H10F3N3O
Molecular Weight: 281.23 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one -](/images/structure/VC15818974.png)
Specification
Molecular Formula | C13H10F3N3O |
---|---|
Molecular Weight | 281.23 g/mol |
IUPAC Name | 2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Standard InChI | InChI=1S/C13H10F3N3O/c14-13(15,16)9-3-1-8(2-4-9)10-7-11-12(20)17-5-6-19(11)18-10/h1-4,7H,5-6H2,(H,17,20) |
Standard InChI Key | NOUXLFCHEOURSR-UHFFFAOYSA-N |
Canonical SMILES | C1CN2C(=CC(=N2)C3=CC=C(C=C3)C(F)(F)F)C(=O)N1 |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
The compound’s molecular formula is C₁₃H₁₀F₃N₃O, with a systematic IUPAC name of 2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one. Its structure features a bicyclic pyrazolo-pyrazinone system fused to a 4-(trifluoromethyl)phenyl moiety at the 2-position (Figure 1) . The trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier permeability—a critical factor in central nervous system (CNS) drug design.
Table 1: Key Chemical Properties
Property | Value |
---|---|
CAS Number | 1923200-58-1 |
Molecular Weight | 281.23 g/mol |
SMILES | O=C1C2=CC(C3=CC=C(C(F)(F)F)C=C3)=NN2CCN1 |
XLogP3 | 2.7 (estimated) |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-(4-(trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one typically involves cyclocondensation reactions. A plausible pathway (Figure 2) begins with the reaction of 4-(trifluoromethyl)phenylhydrazine with a β-ketoester, followed by intramolecular cyclization under acidic conditions to form the pyrazolo[1,5-a]pyrazinone core . Alternative methods utilize palladium-catalyzed cross-coupling to introduce the aryl group post-cyclization, though yields may vary depending on substituent positioning.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Hydrazine formation | NH₂NH₂, EtOH, reflux | 75% |
Cyclization | H₂SO₄, 100°C | 62% |
Purification | Column chromatography (SiO₂) | 95% |
Pharmacological Profile and Mechanism of Action
Target Engagement
Although direct studies on the 4-isomer are sparse, structural analogs exhibit affinity for mGluR5, a glutamate receptor implicated in synaptic plasticity and neuropsychiatric disorders. The trifluoromethyl group’s electron-withdrawing effects may enhance binding to allosteric sites, reducing receptor overactivation without blocking orthosteric agonist binding.
Preclinical Findings
In rodent models, 3-(trifluoromethyl)phenyl analogs demonstrated anxiolytic effects at 10 mg/kg (oral) and reduced hyperlocomotion in schizophrenia models. While the 4-isomer’s efficacy remains untested, its improved solubility (LogP = 2.7 vs. 3.1 for the 3-isomer) could enhance bioavailability .
Hazard | Precautionary Measure |
---|---|
Moisture sensitivity | Store under argon (P233, P410) |
Dust inhalation | Use fume hood (P284) |
Skin contact | Nitrile gloves (P280) |
Environmental Impact
Disposal must comply with hazardous waste regulations (P501), as the trifluoromethyl group resists biodegradation . Incineration with scrubbing is recommended to prevent fluoride emissions.
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